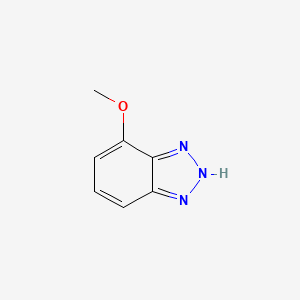

4-Methoxy-1H-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-4-2-3-5-7(6)9-10-8-5/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBZLCUTOUZMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343617 | |

| Record name | 4-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27799-90-2 | |

| Record name | 4-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-1,2,3-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for 1H-Benzotriazole Analogues

The synthesis of benzotriazole (B28993) analogues is a well-established field, with numerous methods developed to access the core heterocyclic structure and its substituted derivatives. These methods provide the foundational knowledge for the synthesis of more complex analogues like 4-Methoxy-1H-benzotriazole.

General Synthesis of Benzotriazole Core Structures

The traditional and most common method for the synthesis of the benzotriazole core involves the diazotization of o-phenylenediamines. gsconlinepress.com This reaction is typically carried out by treating the diamine with sodium nitrite (B80452) in the presence of an acid, such as acetic acid or hydrochloric acid. gsconlinepress.com The resulting diazonium salt intermediate undergoes spontaneous intramolecular cyclization to form the benzotriazole ring. gsconlinepress.com This method is versatile and can be adapted to produce a variety of substituted benzotriazoles by using appropriately substituted o-phenylenediamines.

Another general approach involves the cyclocondensation of o-phenylenediamines with various reagents. For instance, heating o-phenylenediamines with carboxylic acids can lead to the formation of benzotriazole derivatives. gsconlinepress.com

| Starting Material | Reagent(s) | Product | Reference(s) |

| o-phenylenediamine (B120857) | Sodium nitrite, Acetic acid | 1H-Benzotriazole | gsconlinepress.com |

| o-phenylenediamine | Carboxylic acid, Heat | Substituted Benzotriazole | gsconlinepress.com |

Facile Synthesis of 1-Alkoxy-1H-benzotriazoles

A notable development in the synthesis of benzotriazole analogues is the facile, one-step synthesis of 1-alkoxy-1H-benzotriazoles. This method utilizes common peptide coupling agents, such as (1H-Benzo[d] beilstein-journals.orgnih.govresearchgate.nettriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1H-benzo[d] beilstein-journals.orgnih.govresearchgate.nettriazol-1-yl 4-methylbenzenesulfonate (B104242) (Bt-OTs), to react with alcohols in the presence of a base. nih.govcovidscholar.org While BOP is effective, Bt-OTs has been shown to be a superior reagent for this transformation, accommodating both primary and secondary alcohols under mild conditions. nih.govresearchgate.net

The reaction is believed to proceed through the in-situ formation of phosphonium (B103445) or tosylate derivatives of the alcohol, which then react with the benzotriazol-1-oxide (BtO⁻) anion. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of a variety of 1-alkoxy-1H-benzotriazoles, including acyclic nucleoside-like compounds. nih.govresearchgate.net For example, 1-methoxy-1H-benzo[d] beilstein-journals.orgnih.govresearchgate.nettriazole can be synthesized from Bt-OTs, methanol, and DBU in anhydrous THF. beilstein-journals.org

Synthesis of this compound and its Functionalized Derivatives

The introduction of a methoxy (B1213986) group at the 4-position of the benzotriazole ring imparts specific electronic and steric properties to the molecule, making it a valuable synthon. The synthesis of this compound and its derivatives often requires specialized strategies to control regioselectivity and achieve desired functionalization.

Approaches to Introduce Methoxy Groups

Introducing a methoxy group onto the benzotriazole core can be achieved through several synthetic strategies. One common approach involves starting with a pre-functionalized benzene (B151609) derivative that already contains a methoxy group and a group that can be converted into the triazole ring. For instance, the synthesis can begin with a substituted o-phenylenediamine bearing a methoxy group at the desired position. Subsequent diazotization and cyclization would then yield the corresponding methoxy-substituted benzotriazole.

A study on the synthesis of A2–A1–D–A1–A2 type non-fullerene acceptors utilized methoxy-substituted benzotriazole units as the central electron-accepting component. rsc.org The introduction of the methoxy group was found to upshift the lowest unoccupied molecular orbital (LUMO) energy level of the resulting molecules. rsc.org Another approach involves the O-alkylation of a corresponding hydroxybenzotriazole. For example, 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol has been synthesized from the corresponding hydroxybenzyl alcohol and benzotriazole. researchgate.net

Functionalization of the Benzotriazole Unit for Conjugated Systems

The benzotriazole moiety is a versatile building block for the construction of conjugated polymers and small molecules with applications in organic electronics, such as organic solar cells. unc.edufigshare.comacs.org Functionalization of the benzotriazole unit is crucial for tuning the electronic and photophysical properties of these materials.

One strategy involves the introduction of various functional groups, such as fluorine or cyano groups, onto the benzotriazole core. unc.edufigshare.comacs.org These substitutions can significantly impact the energy levels and charge transport properties of the resulting polymers. unc.edufigshare.comacs.org For instance, the introduction of a cyano group has a strong electron-withdrawing effect, which can be beneficial but also poses limitations on further functionalization. unc.edufigshare.comacs.org

Another powerful method for functionalizing the benzotriazole unit is through cross-coupling reactions, particularly the Suzuki-Miyaura reaction. acs.org This allows for the introduction of aryl or heteroaryl groups, extending the conjugation of the system. acs.org For example, halogenated benzotriazole analogues can be prepared and subsequently coupled with various aryl boronic acids to synthesize α-amino acids with conjugated side chains. acs.org

| Functionalization Strategy | Reagents/Reaction | Purpose | Reference(s) |

| Introduction of Substituents | Halogenating agents, Cyanating agents | Tuning electronic properties | unc.edufigshare.comacs.org |

| Cross-Coupling | Suzuki-Miyaura reaction (Aryl boronic acids, Pd catalyst) | Extending conjugation | acs.org |

Preparation of N-Acylbenzotriazoles as Synthetic Auxiliaries

N-acylbenzotriazoles are highly versatile and stable acylating agents used in a wide range of organic transformations. organic-chemistry.orgorganic-chemistry.orgarkat-usa.orgacs.org They serve as effective alternatives to more reactive acylating agents like acyl chlorides and anhydrides. organic-chemistry.org

Several methods exist for the preparation of N-acylbenzotriazoles. A common one-pot procedure involves the reaction of a carboxylic acid with benzotriazole and thionyl chloride. organic-chemistry.org This method is applicable to a broad range of aliphatic, aromatic, and heterocyclic carboxylic acids. organic-chemistry.org Another approach utilizes the reaction of carboxylic acids with N-(1-methanesulfonyl)benzotriazole in the presence of triethylamine. acs.org More recently, a novel method using 2,2,2-trifluoroacetic anhydride (B1165640) in anhydrous dichloromethane (B109758) has been developed, offering a base-free and high-yielding synthesis. arkat-usa.org

N-acylbenzotriazoles can also be prepared directly from aldehydes. This can be achieved by reacting an aldehyde with N-chlorobenzotriazole in the presence of a radical initiator like AIBN (2,2'-azobisisobutyronitrile). researchgate.net

| Starting Material | Reagent(s) | Product | Reference(s) |

| Carboxylic Acid | Benzotriazole, Thionyl Chloride | N-Acylbenzotriazole | organic-chemistry.org |

| Carboxylic Acid | N-(1-methanesulfonyl)benzotriazole, Triethylamine | N-Acylbenzotriazole | acs.org |

| Carboxylic Acid | Benzotriazole, 2,2,2-Trifluoroacetic Anhydride | N-Acylbenzotriazole | arkat-usa.org |

| Aldehyde | N-Chlorobenzotriazole, AIBN | N-Acylbenzotriazole | researchgate.net |

These methodologies provide a robust toolkit for the synthesis of this compound and its derivatives, enabling the exploration of their properties and applications in various scientific fields.

Microwave-Assisted Synthesis Techniques for Benzotriazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique in the synthesis of benzotriazole derivatives, offering substantial advantages over conventional heating methods. nih.govsemanticscholar.org This approach utilizes microwave energy to directly and efficiently heat the reactants and solvents, leading to a dramatic reduction in reaction times, often from hours to mere minutes, and frequently resulting in higher product yields. nih.govresearchgate.netmdpi.com The core principle of microwave heating lies in the interaction of the electric field component of microwaves with polar molecules or ions in the reaction mixture, causing rapid rotation and friction, which generates heat. semanticscholar.org

The application of microwave irradiation has been successfully demonstrated in various synthetic transformations leading to a diverse range of benzotriazole derivatives. These reactions are often conducted in the presence or absence of solvents, further contributing to the environmentally friendly nature of this method. nih.govsemanticscholar.org Research has consistently shown that microwave-assisted syntheses are not only faster and higher-yielding but can also lead to cleaner reactions with easier work-up procedures. semanticscholar.org

Detailed research findings have highlighted the efficiency of MAOS in the preparation of numerous substituted benzotriazoles. For instance, in the N-alkylation of benzotriazole with different alkyl halides, the use of microwave irradiation in the presence of potassium carbonate in DMF has been shown to provide good yields in a significantly shorter time compared to conventional heating. nih.gov

A comparative study on the synthesis of various 5-substituted benzotriazole derivatives starkly illustrates the benefits of microwave assistance. While conventional methods required 3 to 6 hours for completion, the corresponding microwave-assisted syntheses were finished within 3 to 6.5 minutes, with the exception of one derivative that required 11.3 minutes. nih.gov In all examined cases, the yields obtained via the microwave method were superior to those from conventional synthesis. nih.govsemanticscholar.org For example, the synthesis of 1-[tolylaminomethyl] nih.govsemanticscholar.orgnih.govbenzotriazole yielded 65% by conventional methods, which increased to 75% with microwave assistance. semanticscholar.org Similarly, yields for other 5-substituted derivatives ranged from 23-76% conventionally, while microwave synthesis boosted these to 42-83%. nih.govsemanticscholar.org

The synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives also benefits from microwave conditions. The final condensation step to form Schiff's bases from (benzotriazol-1-yl)acetic acid hydrazide and various aromatic aldehydes was efficiently carried out under microwave irradiation. rjptonline.org

Below are data tables summarizing the comparative results of conventional versus microwave-assisted synthesis for various benzotriazole derivatives as reported in the literature.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 5-Substituted Benzotriazole Amides researchgate.net

| Compound | R Group | Method | Reaction Time | Yield (%) |

| 4a | 2-methylaniline | Conventional | - | 72 |

| Microwave (180 W) | - | 83 | ||

| 4b | n-butylamine | Conventional | - | 65 |

| Microwave (180 W) | - | 85 | ||

| 4c | benzylamine | Conventional | - | 70 |

| Microwave (180 W) | - | 93 |

Reaction conditions: benzene, respective amines, reflux (Conventional) or MW (Microwave).

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1-Chloromethylbenzotriazole nih.govsemanticscholar.org

| Compound | Method | Reaction Time | Yield (%) |

| 10 | Conventional (reflux) | 6 h | - |

| Microwave (180 W) | 4 min 20 s | - |

Reaction conditions: DMF, Dichloromethane, Potassium Carbonate.

| Synthesis Method | Number of Steps with Heating | Total Reaction Time | Overall Yield (%) |

| Conventional | 8 | - | 1 |

| Microwave-Assisted | 8 | - | 35 |

Chemical Reactivity and Mechanistic Investigations

General Reaction Pathways of 4-Methoxy-1H-benzotriazole

This compound, as a derivative of benzotriazole (B28993), partakes in a variety of chemical reactions characteristic of this heterocyclic system. The reactivity is largely dictated by the triazole moiety, which can act as an excellent leaving group, a precursor to anions and radicals, and can influence the electron density of the fused benzene (B151609) ring. ethernet.edu.et The presence of the methoxy (B1213986) group at the 4-position introduces specific electronic effects that modulate this reactivity. As an electron-donating group, the 4-methoxy substituent increases the electron density of the aromatic system, which can influence the rates and outcomes of various reactions compared to the unsubstituted parent compound.

N-acylbenzotriazoles are well-established as stable and efficient acylating agents for a wide range of nucleophiles, including amines, alcohols, and thiols. These reagents offer an advantageous alternative to more reactive acyl halides and anhydrides. The general mechanism involves the nucleophilic attack on the carbonyl carbon of the N-acylbenzotriazole, followed by the departure of the stable benzotriazolide anion.

While specific studies on the acylation of this compound are not extensively detailed in the literature, the general principles of N-acylation of benzotriazoles are applicable. The reaction typically proceeds by treating the benzotriazole with a carboxylic acid in the presence of a coupling agent or by using an acyl halide. The electron-donating nature of the 4-methoxy group would be expected to increase the nucleophilicity of the nitrogen atoms in the triazole ring, potentially accelerating the rate of N-acylation.

Conversely, a 1-acyl-4-methoxy-1H-benzotriazole derivative would function as an acylating agent. The electronic effect of the methoxy group on the leaving group ability of the 4-methoxybenzotriazolide anion would be a factor in the kinetics of the acylation.

Table 1: General Acylation Reaction

| Reactants | Product | Description |

|---|---|---|

| This compound + Acylating Agent (e.g., R-COCl) | 1-Acyl-4-methoxy-1H-benzotriazole + 2-Acyl-4-methoxy-1H-benzotriazole | N-acylation of the triazole ring, typically favoring the N1 position. |

The benzotriazole ring system can participate in nucleophilic substitution reactions in two primary ways: where the benzotriazolide anion acts as a nucleophile, or where a substituent on the benzotriazole ring is displaced by a nucleophile.

The N-H proton of this compound is weakly acidic and can be removed by a base to form the corresponding 4-methoxybenzotriazolide anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or epoxides, to form N-substituted products. The presence of the electron-donating methoxy group increases the electron density on the heterocyclic ring, enhancing the nucleophilicity of the anion compared to the unsubstituted benzotriazolide. These alkylation reactions can lead to a mixture of N1 and N2 substituted isomers.

Furthermore, activated positions on the benzene ring of the this compound scaffold could potentially undergo nucleophilic aromatic substitution, although this typically requires the presence of strong electron-withdrawing groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. These reactions have been applied to N-H heterocycles, although challenges can arise. The reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base allows for the synthesis of biaryl compounds.

For a substrate like this compound, a halogenated derivative (e.g., a bromo- or iodo-4-methoxy-1H-benzotriazole) would be required to participate as the electrophilic partner in a Suzuki-Miyaura coupling. The unprotected N-H group can sometimes interfere with the catalytic cycle, potentially by reacting with the catalyst or intermediates. However, methods have been developed for the direct coupling of unprotected nitrogen-rich heterocycles. The electronic properties of the 4-methoxy group would influence the ease of the oxidative addition step in the catalytic cycle.

Photochemistry and Photoreactivity of 1H-Benzotriazoles

The photochemistry of 1H-benzotriazole and its derivatives has been a subject of significant investigation. Upon ultraviolet (UV) irradiation, the primary photochemical process for 1-substituted-1H-benzotriazoles is the extrusion of molecular nitrogen (N₂). nih.govrsc.org This denitrogenation leads to the formation of a highly reactive 1,3-diradical intermediate (an iminocarbene). nih.gov

The fate of this diradical is heavily dependent on the nature of the substituent at the N1 position and the reaction conditions. The diradical can undergo several subsequent reactions:

Intramolecular Cyclization: If the N1-substituent contains a suitable functional group, the diradical can cyclize to form new heterocyclic systems. rsc.org

Rearrangement: The intermediate can undergo rearrangement to yield various products.

Intermolecular Reactions: The diradical can be trapped by other molecules present in the reaction mixture.

The 4-methoxy group, being a strong chromophore, is expected to influence the UV absorption properties of the benzotriazole ring, likely shifting the absorption maximum to longer wavelengths (a bathochromic shift). Furthermore, as an electron-donating group, it can affect the stability and electronic structure of the resulting 1,3-diradical intermediate, thereby influencing the distribution of photoproducts. nih.gov

Tautomerism and Isomerism in Benzotriazole Systems

Benzotriazole exists as a mixture of two rapidly interconverting tautomers: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole. nih.gov In the case of this compound, the proton can reside on N1 or N3, leading to two distinct but equivalent structures due to symmetry in the parent system, but for a 4-substituted system, these would be distinct isomers (4-methoxy-1H- and 7-methoxy-1H-). The proton can also reside on N2, giving the 2H-tautomer (4-methoxy-2H-benzotriazole).

Theoretical and experimental studies have shown that for the parent benzotriazole, the 1H-tautomer is generally more stable and predominates in the solid state and in solution, while the proportion of the 2H-tautomer increases in the gas phase. researchgate.netresearchgate.net The energy difference between the two tautomers is typically small. researchgate.net

The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents on the benzene ring. researchgate.net An electron-donating group, such as the 4-methoxy group, influences the electron distribution in the entire molecule. This can alter the relative basicity of the nitrogen atoms and the acidity of the N-H proton, thereby shifting the tautomeric equilibrium. The methoxy group's ability to donate electron density through resonance may preferentially stabilize one tautomer over the others. For instance, resonance donation to the N1/N3 positions could favor the 1H-tautomer.

Table 2: Possible Tautomers and Isomers of 4-Methoxybenzotriazole

| Structure Name | Description |

|---|---|

| This compound | Proton on N1, methoxy group at position 4. |

| 7-Methoxy-1H-benzotriazole | Proton on N1, methoxy group at position 7. This is the other 1H isomer. |

The study of tautomeric equilibria in benzotriazole systems has been effectively carried out using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net For the parent benzotriazole, due to rapid proton exchange at room temperature, the 1H-NMR spectrum shows averaged signals for the aromatic protons. nih.gov However, at low temperatures, the exchange slows down, and distinct signals for the individual protons of the predominant 1H-tautomer can be observed. nih.gov

Dynamic NMR spectroscopy has been used to determine the energy barrier for the proton transfer between the nitrogen atoms. researchgate.netnih.gov Multinuclear NMR, including ¹³C and ¹⁵N NMR, provides more detailed information about the electronic structure and helps in the unambiguous assignment of the tautomeric form. nih.govresearchgate.net For substituted derivatives like nitrobenzotriazoles, multinuclear NMR has been successfully employed to elucidate their structures and tautomeric preferences. nih.govresearchgate.net

While specific experimental studies exclusively focused on the tautomeric equilibrium of this compound are not widely reported, the established methodologies are directly applicable. An experimental investigation would likely involve:

Low-Temperature NMR: To slow the proton exchange and observe signals for the individual tautomers/isomers, allowing for their quantification. nih.gov

¹⁵N NMR: The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and protonation state, making this a powerful tool for distinguishing between 1H- and 2H-tautomers. nih.gov

Computational Chemistry: Quantum chemical calculations are often used in conjunction with experimental data to predict the relative stabilities of the tautomers and to aid in the assignment of NMR signals. researchgate.net

These experimental approaches would allow for the determination of the tautomeric ratio (e.g., [1H-tautomer]/[2H-tautomer]) and the thermodynamic parameters (ΔG, ΔH, ΔS) governing the equilibrium for this compound.

The tautomerism of benzotriazole itself, primarily between the 1H- and 2H-forms, is a well-documented phenomenon. The equilibrium between these tautomers is known to be influenced by factors such as the physical state (solid, liquid, or gas), the solvent, and the electronic nature of substituents on the benzene ring. Electron-donating groups, such as a methoxy group, are expected to influence the electron distribution in the benzotriazole ring system and thereby alter the relative stabilities of the possible tautomers. However, without specific experimental or computational studies on this compound, a detailed analysis and the creation of a data table as requested is not possible.

Therefore, the section "3.3.2. Influence of Substituents on Tautomeric Preferences" focusing specifically on this compound cannot be generated with the required detailed research findings and data tables.

Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Efficacy and Mechanisms of Action

Benzotriazole (B28993) and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, antiprotozoal, and antiproliferative effects. jrasb.com The structural diversity of these compounds makes them a promising focus for the development of new drugs to combat infectious diseases. jrasb.com

The benzotriazole scaffold is a known pharmacophore with established antibacterial properties. jrasb.comnih.gov Derivatives have shown efficacy against a wide range of bacterial strains, including both Gram-positive and Gram-negative species such as Escherichia coli, Bacillus subtilis, and various Staphylococcus species. researchgate.netnih.gov For instance, certain triazolo[4,5-f]-quinolinone carboxylic acids, which incorporate a benzotriazole moiety, have demonstrated potent activity against Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL. jrasb.comnih.gov

The introduction of specific functional groups onto the benzotriazole ring can significantly influence antibacterial efficacy. jrasb.com While specific MIC values for 4-Methoxy-1H-benzotriazole are not extensively detailed in the surveyed literature, studies on related structures highlight the role of methoxy (B1213986) substitutions. A series of coumarin-1,2,3-triazole conjugates, including derivatives with a 4-methoxyphenyl group, showed significant antibacterial activity against Enterococcus faecalis, with MIC values between 12.5 and 50 µg/mL. mdpi.com Similarly, trifluoromethyl-substituted benzimidazole derivatives, which are structurally related to benzotriazoles, were effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 12.5–25 μg/mL. nih.govresearchgate.net These findings underscore the potential of substituted benzotriazoles as a valuable scaffold for developing new antibacterial agents.

Benzotriazole derivatives have also been investigated for their antifungal capabilities against various pathogenic fungi, such as Candida albicans and Aspergillus niger. nih.govresearchgate.net The antifungal activity is often dependent on the specific substitutions on the benzotriazole ring. nih.gov For example, certain substituted benzotriazole derivatives have exhibited potent activity against Candida albicans, with MIC values ranging from 1.6 to 25 μg/mL. nih.gov

In-silico studies have provided insights into the potential mechanisms of action for methoxy-containing benzotriazole derivatives. A computational analysis of N-(3-(1H-benzo[d] openmedicinalchemistryjournal.comunica.itresearchgate.nettriazol-1-yl)propyl)-4-methoxyaniline demonstrated successful docking with the Aspergillus fumigatus N-myristoyl transferase protein, a key enzyme in fungal viability. jrasb.com The study reported a favorable binding energy of -10.2153 kcal/mol, suggesting a strong interaction and potential for enzyme inhibition. jrasb.com Furthermore, a series of synthesized benzimidazole-1,2,4-triazole derivatives featuring a methoxy substituent on an attached phenyl ring displayed potent antifungal activity against Candida glabrata, with an MIC value of 0.97 μg/mL. nih.gov This was found to be two to four times more effective than the reference drugs voriconazole and fluconazole. nih.gov

| Compound/Derivative Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| N-(3-(1H-benzo[d] openmedicinalchemistryjournal.comunica.itresearchgate.nettriazol-1-yl)propyl)-4-methoxyaniline | Aspergillus fumigatus | -10.2153 kcal/mol (Binding Energy) | jrasb.com |

| Benzimidazole-1,2,4-triazole derivative with 4-methoxy substituent | Candida glabrata | 0.97 µg/mL | nih.gov |

| Substituted Benzotriazole Derivatives | Candida albicans | 1.6 - 25 µg/mL | nih.gov |

| Substituted Benzotriazole Derivatives | Aspergillus niger | 12.5 - 25 µg/mL | nih.gov |

The benzotriazole scaffold has been a subject of significant interest in the development of antiviral agents. openmedicinalchemistryjournal.com Numerous studies have reported the synthesis and evaluation of benzotriazole derivatives against a panel of DNA and RNA viruses, with notable activity against enteroviruses like Coxsackievirus B5 (CV-B5) and Poliovirus. openmedicinalchemistryjournal.comunica.itopenmedicinalchemistryjournal.com

Research has shown that specific substitutions on the benzotriazole core are crucial for antiviral potency. While data on this compound itself is limited, derivatives incorporating methoxy groups have demonstrated significant effects. For example, a derivative featuring a 3,4,5-trimethoxybenzoyl group showed an effective concentration (EC₅₀) of 18.5 µM against CVB5. nih.gov The strategic modification of the benzotriazole scaffold continues to be a viable approach for discovering novel antiviral molecules. openmedicinalchemistryjournal.comunica.it

| Compound Series/Derivative | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| N-(4-(5,6-dichloro-2H-benzo[d] openmedicinalchemistryjournal.comunica.itresearchgate.nettriazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide | Coxsackievirus B5 (CV-B5) | 18.5 µM | nih.gov |

| Various N-phenyl-benzamide benzotriazole derivatives | Coxsackievirus B5 (CV-B5) | 5.5 - 6.9 µM | openmedicinalchemistryjournal.comunica.it |

| Various N-phenyl-benzamide benzotriazole derivatives | Poliovirus (Sb-1) | 17.5 - 20.5 µM | openmedicinalchemistryjournal.comunica.it |

| General Benzotriazole-dicarboxamide derivatives | Coxsackievirus B5 (CV-B5) | 6 - 18.5 µM | researchgate.netnih.gov |

The investigation of benzotriazole derivatives has extended to their potential efficacy against protozoal infections. While the broader class of benzotriazoles is cited for its antiprotozoal activity, specific research focusing on 4-methoxy substituted variants remains limited. jrasb.com However, studies on related benzotriazole structures have shown promising results. For instance, 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole were found to be effective inhibitors of the protozoan Acanthamoeba castellanii, demonstrating higher efficacy than the standard antiprotozoal agent chlorhexidine. nih.gov

Although not directly involving the benzotriazole scaffold, the importance of the methoxy group has been noted in other heterocyclic compounds with antimalarial properties. A study on a small molecule, 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one, which contains a methoxy group, identified its potential to inhibit an essential protein in Plasmodium falciparum. researchgate.net This suggests that the methoxy functional group can be a valuable component in the design of future antiprotozoal and antimalarial drugs, warranting further investigation within the benzotriazole series.

Benzotriazole derivatives are recognized as a class of compounds with potential antimycobacterial activity. wjpr.netresearchgate.net The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents, and heterocyclic compounds like benzotriazoles are a key area of research. wjpr.net

While specific studies focusing on the 4-methoxy derivative are not prominent, related compounds have shown significant efficacy. A series of 1-nitrobenzyloxybenzotriazoles demonstrated high antimycobacterial activity, with some derivatives showing potency comparable to the frontline drug isoniazid. researchgate.netnih.gov Additionally, other related heterocyclic structures, such as 1,2,4-triazole derivatives, have been synthesized and evaluated for their activity against M. tuberculosis, with some compounds exhibiting MIC values as low as 2 μg/mL. nih.gov These findings support the benzotriazole scaffold as a promising starting point for the development of novel antitubercular agents.

Anticancer and Antiproliferative Potentials

The benzotriazole scaffold is considered a "privileged structure" in medicinal chemistry and has been extensively used to develop novel anticancer agents. wjpr.net Derivatives of benzotriazole have demonstrated a wide range of antiproliferative activities against various human cancer cell lines.

The role of the methoxy group in enhancing anticancer activity has been observed in related heterocyclic systems. In a study of benzofuran derivatives, the presence of a 6-methoxy group was found to be essential for high antiproliferative activity. semanticscholar.org One such derivative, 2-(3-Amino-4-methoxyphenyl)-6-methoxy-1-benzofuran, exhibited potent activity against several cancer cell lines, including an IC₅₀ value of 0.87 µM against the A549 non-small cell lung cancer line. semanticscholar.org Similarly, certain coumarin-triazole hybrids have shown potent cytotoxic activity against the MCF7 breast cancer cell line, with IC₅₀ values ranging from 2.66 to 10.08 μM, which is significantly lower than that of the reference drug cisplatin. nih.gov These examples, while not involving the benzotriazole core directly, highlight the potential contribution of a methoxy substituent to the antiproliferative profile of heterocyclic compounds.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(3-Amino-4-methoxyphenyl)-6-methoxy-1-benzofuran | A549 (Lung) | 0.87 µM | semanticscholar.org |

| 2-(3-Amino-4-methoxyphenyl)-6-methoxy-1-benzofuran | HeLa (Cervical) | 0.73 µM | semanticscholar.org |

| 2-(3-Amino-4-methoxyphenyl)-6-methoxy-1-benzofuran | MCF-7 (Breast) | 5.74 µM | semanticscholar.org |

| 2-(3-Amino-4-methoxyphenyl)-6-methoxy-1-benzofuran | HepG2 (Liver) | 0.57 µM | semanticscholar.org |

| Coumarin-triazole hybrids | MCF-7 (Breast) | 2.66 - 10.08 µM | nih.gov |

The Scientific Dossier on this compound: Unraveling Its Biological Significance

The benzotriazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with various analogues demonstrating activities ranging from anticancer to anti-inflammatory and antimicrobial. nih.govgsconlinepress.comijpp.org.in The introduction of different substituents onto the benzotriazole ring system can significantly influence the compound's biological profile, a principle that drives extensive structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

However, the specific biological impact of a methoxy group at the 4-position of the 1H-benzotriazole ring remains largely unexplored. The user-requested outline, which details specific applications in medicinal chemistry and biological sciences, including inhibition of tumor cell proliferation, modulation of oncogenic pathways such as PPARγ and FAK, mechanisms of cytotoxicity, anti-inflammatory and analgesic effects, antioxidative properties, enzyme inhibition, and detailed SAR studies, could not be substantiated with research focused solely on this compound.

General studies on related compounds offer a glimpse into the potential activities of substituted benzotriazoles. For instance, some benzotriazole derivatives have been investigated for their potential to intercalate into DNA and inhibit various enzymes, suggesting a possible avenue for anticancer activity. evitachem.com Similarly, anti-inflammatory and analgesic properties have been reported for other, more complex, molecules containing a methoxyphenyl group attached to a benzotriazole core. smolecule.com Theoretical studies on other substituted benzotriazoles have also explored their antioxidant potential. scirp.org

Despite these broader insights, the direct scientific evidence required to populate the specific sections and subsections of the requested article for this compound is absent from the available literature. Research into its specific effects on tumor cell lines, its interaction with oncogenic targets like PPARγ and FAK, its precise mechanisms of cell death induction, and its profile as an anti-inflammatory, analgesic, or antioxidant agent has not been published. Consequently, the creation of data tables and a detailed discussion of research findings as per the provided outline is not feasible at this time.

Further research is necessary to elucidate the specific pharmacological profile of this compound and determine if it shares any of the biological activities observed in the broader benzotriazole family. Without such dedicated studies, any discussion of its medicinal chemistry applications would be purely speculative and would not meet the standard of scientific accuracy.

Role in Drug Discovery and Development of Novel Therapeutics

The journey of a new drug from conception to clinical use is a long and intricate process, with the identification of a suitable molecular starting point being a critical initial step. This compound has emerged as a valuable tool in this process, offering a robust framework for the construction of compounds with therapeutic potential.

Benzotriazole as a Privileged Scaffold in Drug Design

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The benzotriazole nucleus, including its 4-methoxy derivative, is considered one such scaffold. nih.gov This is attributed to its rigid, bicyclic structure and the presence of multiple nitrogen atoms which can participate in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules like proteins and enzymes. acs.orgnih.gov

The utility of the benzotriazole scaffold lies in its ability to serve as a versatile template. By attaching different chemical groups (substituents) to this core structure, chemists can systematically alter the compound's properties, such as its size, shape, and electronic distribution. This allows for the fine-tuning of its interaction with a specific biological target, leading to the development of potent and selective drugs. The fused benzene (B151609) ring of the benzotriazole scaffold also allows for π-π stacking interactions, further enhancing its binding capabilities. jrasb.com

The broad-spectrum biological activity of benzotriazole derivatives, ranging from antimicrobial to anticancer effects, underscores the privileged nature of this scaffold. ijpsjournal.comresearchgate.netnih.gov The incorporation of the benzotriazole nucleus is a recognized synthetic strategy in the quest for new and effective chemotherapeutic agents. researchgate.net

Derivatization Strategies for Enhanced Bioactivity

To harness the full potential of the this compound scaffold, medicinal chemists employ various derivatization strategies. These chemical modifications are aimed at enhancing the compound's biological activity, improving its pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug), and reducing potential toxicity.

Common derivatization strategies include:

N-Alkylation and N-Acylation: The nitrogen atoms of the triazole ring are common sites for modification. Adding alkyl or acyl groups can significantly influence the compound's lipophilicity (its ability to dissolve in fats and oils), which can affect its ability to cross cell membranes. For instance, the synthesis of N-alkylated benzotriazole derivatives has been a successful strategy for developing potent antimicrobial agents. nih.gov Similarly, N-acyl-1H-benzotriazole derivatives have shown promise as bactericidal agents. nih.gov

Substitution on the Benzene Ring: The benzene ring of the this compound scaffold provides another avenue for modification. Introducing different substituents, such as halogens (e.g., chloro, fluoro) or other functional groups, can alter the electronic properties of the molecule and influence its binding affinity to a target. For example, the introduction of a fluorine atom at the 4'-position of a benzotriazole-acrylonitrile scaffold has been shown to enhance its antiproliferative activity. tandfonline.com

Hybrid Molecule Synthesis: This strategy involves combining the this compound scaffold with other known pharmacophores (the part of a molecule responsible for its biological activity). This can lead to the creation of hybrid molecules with dual or enhanced activity. For example, the synthesis of 1,3,4-oxadiazole derivatives containing a benzotriazole moiety has been explored for the development of novel anticancer agents. nih.govresearchgate.net

The following interactive table provides examples of this compound derivatives and their reported biological activities, illustrating the impact of these derivatization strategies.

| Derivative Name | Modification Strategy | Biological Activity |

| N-(3-(1H-benzo[d] nih.govjrasb.comaip.orgtriazol-1-yl)propyl)-4-methoxyaniline | N-Alkylation and addition of a methoxyphenyl group | Antimicrobial jrasb.comaip.org |

| (E)-2-(4-fluoro-1H-benzo[d] nih.govjrasb.comaip.orgtriazol-1-yl)-3-(4-methoxyphenyl) acrylonitrile | Substitution on the benzene ring (fluoro group) and addition of a methoxyphenyl acrylonitrile moiety | Anticancer (microtubule-destabilising agent) tandfonline.com |

| 1,3,4-Oxadiazole derivatives possessing a benzotriazole moiety | Hybrid molecule synthesis | Anticancer (FAK inhibitors) nih.govresearchgate.net |

Corrosion Inhibition Mechanisms and Applications

This compound has demonstrated significant efficacy as a corrosion inhibitor, particularly for copper and its alloys. The mechanism of protection involves the formation of a stable, passive film on the metal surface that acts as a barrier to corrosive agents.

The primary mechanism of corrosion inhibition by this compound is through the formation of stable coordination complexes with metal ions on the surface. The triazole ring in the benzotriazole molecule readily chelates with metal ions, such as copper (Cu), to form a polymeric protective layer. This complex, often referred to as a Cu-BTA type film, is insoluble in many aqueous and organic environments, providing robust protection against corrosion.

Studies on benzotriazole derivatives have shown that these compounds effectively inhibit the corrosion of copper. For instance, in acidic chloride solutions, benzotriazole forms a stable corrosion-inhibiting layer, the formation of which is dependent on the pH and concentration of the inhibitor. researchgate.net The presence of the methoxy group in the 4-position can influence the electron density of the aromatic system, potentially enhancing the stability and protective properties of the metal complex.

Table 1: Corrosion Inhibition Efficiency of Benzotriazole on Copper

| Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| Synthetic Tap Water | Not Specified | 99.78 - 99.83 | nih.gov |

| Acidic Chloride Solution | 320 ppm | Effective layer formation | koreascience.kr |

| 1.5 M H2SO4 (with surfactants) | 0.75 ppm | Significant | electrochemsci.org |

| 3.5% NaCl (dynamic flow) | 1-10 mM | Effective | cecri.res.in |

In aqueous environments, this compound provides surface protection by adsorbing onto the metal surface and forming a hydrophobic barrier. This film displaces water molecules and prevents the ingress of corrosive ions like chlorides and sulfates. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in characterizing the protective nature of these films.

Research on benzotriazole has demonstrated its effectiveness in various aqueous systems. For example, it has been shown to inhibit the corrosion of copper in 3.5% NaCl solution under dynamic flow conditions by forming an adsorbed layer that follows the Langmuir adsorption isotherm. cecri.res.in Furthermore, studies on carbon steel in simulated concrete pore solutions have indicated that benzotriazole can be an effective corrosion inhibitor, suggesting its potential for broader applications in protecting ferrous metals. sci-hub.st The presence of benzotriazole in chloride-containing solutions leads to higher breakdown potentials and increased polarization resistance, indicating the formation of a protective polymeric layer. nih.gov

Photostabilization and UV Absorption in Polymers

The degradation of polymers upon exposure to ultraviolet (UV) radiation is a significant concern that limits their outdoor applications. This compound and its derivatives are utilized as UV stabilizers to mitigate this photodegradation.

Benzotriazole-based UV absorbers function by strongly absorbing harmful UV radiation in the 290-400 nm range. The photoprotective mechanism involves an efficient excited-state intramolecular proton transfer (ESIPT). Upon absorption of a UV photon, the molecule undergoes a rapid and reversible tautomerization, converting the electronic energy into harmless thermal energy, which is then dissipated to the surrounding polymer matrix. This process prevents the high-energy UV radiation from initiating photo-oxidative degradation reactions within the polymer. The methoxy substituent can modulate the absorption spectrum and photostability of the molecule.

By absorbing UV radiation, this compound effectively prevents the initiation of photo-oxidation, a process that leads to chain scission, cross-linking, and the formation of chromophoric groups, resulting in discoloration, embrittlement, and loss of mechanical properties of the polymer. nih.gov The addition of benzotriazole UV stabilizers is a common practice to enhance the durability and lifespan of various polymers used in outdoor applications, such as coatings, films, and molded articles.

Table 2: UV Absorption Characteristics of Benzotriazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 1H-Benzotriazole | Not Specified | ~257, ~274, ~281 | Not Specified | nist.gov |

| Benzotriazole Derivatives | Acetonitrile | Varies | Varies | researchgate.net |

Lubricant Additives and Oxidation Protection

The performance and lifespan of lubricants are often limited by their susceptibility to oxidation, especially at elevated temperatures. This compound can function as an effective antioxidant additive in lubricating oils.

The primary role of an antioxidant in a lubricant is to interrupt the free-radical chain reactions that lead to oil degradation. mdpi.com This degradation manifests as an increase in viscosity, formation of sludge and varnish, and the generation of corrosive acidic byproducts. Antioxidants can act as radical scavengers or peroxide decomposers. Benzotriazole derivatives, including those with methoxy substituents, are believed to function primarily as radical scavengers. They can donate a hydrogen atom to reactive peroxy radicals, thereby neutralizing them and terminating the oxidation cycle.

Research on N-(aryl(alkylaryl)aminomethyl)-1,2,3-benzotriazoles has shown their potential as effective antioxidant additives in synthetic lubricating oils, demonstrating superior performance in delaying the oxidation process compared to some well-known inhibitors. researchgate.net The thermo-oxidative stability of lubricants is a critical parameter, and additives that can enhance this property are highly valuable. Standardized tests, such as the Turbine Oil Oxidation Stability Test (TOST) and the RapidOxy test, are used to evaluate the effectiveness of these additives. theijes.comastrj.comiql-nog.com The inclusion of this compound in lubricant formulations is anticipated to improve their resistance to thermal and oxidative breakdown, thereby extending their service life and protecting lubricated components.

Environmental Fate and Degradation Mechanisms

Degradation Pathways via Advanced Oxidation Processes (AOPs)

There is no specific information available in the reviewed scientific literature concerning the degradation of 4-Methoxy-1H-benzotriazole through Advanced Oxidation Processes (AOPs). Research on AOPs for benzotriazole (B28993) compounds has primarily focused on the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole. nih.govnih.govresearchgate.netrsc.org

No studies were identified that specifically investigate the hydroxyl radical-initiated degradation of this compound. The reaction kinetics and degradation mechanisms described in the literature are for other benzotriazole derivatives. nih.govresearchgate.net

Information on the transformation products and pathways resulting from the AOP-based degradation of this compound is not available in the current body of scientific literature.

Biological Degradation and Metabolites in Activated Sludge

The primary context in which this compound appears in environmental science literature is as a potential metabolite of other benzotriazoles during biological wastewater treatment.

Studies investigating the aerobic digestion of benzotriazole (BTZ) in activated sludge have suggested the formation of various metabolites. Among these, this compound and 5-methoxy-1H-benzotriazole have been proposed as possible metabolites. researchgate.net The degradation pathways for benzotriazole in activated sludge are not yet fully understood, but methoxylation is considered a potential biotransformation process. researchgate.net Some studies have identified "methoxy benzotriazole" as a microbial transformation product of 1H-benzotriazole, lending further support to this pathway. researchgate.netresearchgate.net

These findings indicate that this compound can be formed in activated sludge environments through the biological transformation of more common benzotriazoles. However, data on its own persistence, further degradation, or specific metabolic pathways are not detailed in the available research.

Environmental Impact and Risk Assessment Methodologies

Specific environmental impact studies and risk assessments for this compound are not present in the reviewed literature. Environmental risk assessments for benzotriazoles have concentrated on compounds that are widely detected in the environment, such as 1H-benzotriazole, 4-methyl-1H-benzotriazole, and 5-methyl-1H-benzotriazole. researchgate.netmdpi.comcanada.ca

Future Directions and Research Perspectives

Development of Novel 4-Methoxy-1H-benzotriazole Derivatives

The core structure of this compound provides a versatile scaffold for the development of new chemical entities with a wide array of potential applications. The synthesis of novel derivatives through the modification of this parent molecule is a primary focus of ongoing research. These efforts are aimed at enhancing existing biological activities and exploring new therapeutic possibilities.

One promising area of investigation involves the synthesis of N-alkylated derivatives. For instance, a series of N-alkylated benzotriazole (B28993) derivatives have been synthesized and evaluated for their anti-helicase activity against various viruses, including the hepatitis C virus (HCV) mdpi.com. The process often involves the direct alkylation of the benzotriazole ring system, leading to a mixture of 1- and 2-isomers that can be separated and studied independently mdpi.com.

Furthermore, the creation of hybrid molecules that incorporate the this compound moiety into other pharmacologically active structures is a strategy being pursued to develop compounds with dual or synergistic effects. This approach has been successful in generating derivatives with potential applications as antimicrobial and anticancer agents deltachem.net.

| Derivative Type | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| N-alkylated derivatives | Direct alkylation with alkyl halides | Antiviral (anti-helicase) | mdpi.com |

| Hybrid molecules | Incorporation into other active scaffolds | Antimicrobial, Anticancer | deltachem.net |

Exploration of New Therapeutic Targets and Applications

The therapeutic potential of this compound derivatives extends beyond their currently established activities. Researchers are actively exploring new biological targets and applications for these compounds, driven by their diverse pharmacological profiles.

Antifungal and Antimicrobial Activity: A significant area of research is the development of benzotriazole derivatives as novel antifungal agents. By targeting enzymes crucial for fungal survival, such as cytochrome P450 lanosterol 14-α demethylase, new series of substituted benzotriazoles are being designed and synthesized science.gov. Computational docking studies are often employed to predict the binding affinity of these derivatives to the target enzyme, guiding the synthesis of more potent compounds science.gov. The antimicrobial potential of benzotriazole derivatives is also being investigated against a range of bacterial and fungal strains, with some compounds showing promising activity deltachem.netmdpi.com.

Anti-inflammatory and Antiarthritic Potential: The anti-inflammatory properties of benzotriazole derivatives are another promising avenue of exploration. Docking studies have been used to evaluate the potential of these compounds to inhibit proteins involved in the inflammatory cascade, such as the voltage-gated sodium channel complex metu.edu.tr. These in silico findings provide a basis for the synthesis and biological evaluation of new anti-inflammatory and antiarthritic agents metu.edu.tr.

Antiviral and Other Therapeutic Areas: As mentioned earlier, N-alkylated benzotriazole derivatives have shown potential as inhibitors of viral helicases, suggesting their utility in the development of antiviral drugs mdpi.com. The broad spectrum of biological activities associated with the benzotriazole scaffold, including antitumor and antiprotozoal effects, indicates that further research may uncover additional therapeutic applications deltachem.netmetu.edu.tr.

Advanced Synthetic Strategies and Green Chemistry Approaches

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. For the synthesis of benzotriazole derivatives, microwave-assisted techniques have been shown to dramatically reduce reaction times and improve product yields mdpi.comresearchgate.net. This approach is considered a green chemistry method as it often requires less energy and can sometimes be performed in the absence of a solvent researchgate.net.

Green Solvents and Catalysts: The use of environmentally benign solvents and catalysts is another important aspect of green chemistry in this field. For instance, the N-alkylation of benzotriazole has been successfully carried out using a basic ionic liquid as a catalyst under solvent-free conditions, providing an efficient and eco-friendly alternative to traditional methods schem.net. Research into water-based synthetic protocols is also underway, aiming to further minimize the use of hazardous organic solvents everlight-uva.com.

Novel Synthetic Methodologies: Beyond green chemistry approaches, researchers are also developing novel and more efficient synthetic routes to benzotriazole derivatives. One such method involves the use of dichloromethane (B109758) (DCM) as a C-1 surrogate for the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles under mild conditions everlight-uva.com. These advanced strategies contribute to the expansion of the synthetic chemist's toolkit for creating complex benzotriazole-based molecules.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 6 hours | 57.67% | mdpi.com |

| Microwave Irradiation (490 W) | 3 minutes | 67.6% | mdpi.com |

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is proving to be a powerful driver of innovation in the study of this compound and its derivatives. In silico methods are increasingly being used to predict the properties and activities of these compounds, thereby guiding and streamlining experimental research.

Molecular Docking and In Silico Screening: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen virtual libraries of benzotriazole derivatives against specific biological targets, such as enzymes and receptors science.govmetu.edu.trnih.gov. The docking scores and predicted binding modes help researchers to prioritize which compounds to synthesize and test, saving time and resources science.gov.

DFT and Spectroscopic Analysis: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to predict various properties of benzotriazole derivatives, such as their vibrational frequencies, which can then be compared with experimental data from techniques like FTIR and NMR spectroscopy to confirm the molecular structure acs.org. This integration of computational and experimental spectroscopy provides a comprehensive understanding of the molecule's characteristics.

Predicting Pharmacokinetic Properties: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. These predictions help in assessing the "drug-likeness" of potential therapeutic agents early in the discovery process, allowing for the optimization of their pharmacokinetic profiles nih.gov.

Expanding Applications in Emerging Technologies and Materials

Beyond its established role in medicinal chemistry, the unique chemical properties of the benzotriazole scaffold, including the 4-methoxy substituted variant, are being explored for applications in a range of emerging technologies and materials.

Corrosion Inhibition: Benzotriazole and its derivatives are well-known for their excellent corrosion-inhibiting properties, particularly for copper and its alloys wikipedia.org. They form a protective film on the metal surface, preventing corrosive attack. Research in this area focuses on developing new and more effective benzotriazole-based corrosion inhibitors for various industrial applications, including in antifreezes and hydraulic fluids nih.govwikipedia.org.

UV Absorption and Polymer Stabilization: Benzotriazole derivatives are effective UV absorbers, capable of protecting materials from degradation caused by ultraviolet radiation deltachem.netscience.goveverlight-uva.com. This property makes them valuable additives in polymers, coatings, and cosmetics deltachem.neteverlight-uva.com. The development of novel benzotriazole-based UV stabilizers with improved heat resistance and compatibility with different polymer matrices is an active area of research deltachem.net.

Organic Electronics: The electron-accepting nature of the benzotriazole moiety makes it a promising building block for the synthesis of donor-acceptor type polymers for use in organic electronics mdpi.comresearchgate.net. These polymers have potential applications in organic solar cells (OSCs) and light-emitting diodes (LEDs). By tuning the chemical structure of the benzotriazole unit and the corresponding donor moiety, researchers can modulate the optical and electronic properties of the resulting polymers to optimize device performance mdpi.comresearchgate.net.

Q & A

Basic: What are the optimal synthetic routes for obtaining 4-Methoxy-1H-benzotriazole with high purity?

A common approach involves multi-step reactions using substituted benzotriazole precursors. For example, methoxy groups can be introduced via nucleophilic substitution or coupling reactions under reflux conditions. Evidence from analogous syntheses highlights the use of solvents like methanol or DMSO, catalysts such as sodium methoxide or potassium carbonate, and purification via crystallization (e.g., water-ethanol mixtures) to achieve >95% purity . Post-synthesis, purity is validated using melting point analysis, HPLC, and elemental analysis (C, H, N) to confirm stoichiometric ratios .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Data inconsistencies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological solutions include:

- Cross-validation : Combine -NMR, -NMR, and LC-MS to confirm structural assignments .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can predict NMR shifts and optimize geometries, resolving discrepancies between experimental and theoretical data .

- Variable-temperature NMR : Probe temperature-dependent conformational changes that may obscure spectral interpretations .

Basic: Which characterization techniques are essential for confirming the structure of this compound derivatives?

Core techniques include:

- Spectroscopy : -NMR (200–400 MHz) for proton environments, -NMR for carbon backbone, and IR for functional groups (e.g., C-O-C stretch at ~1250 cm) .

- Mass spectrometry : LC-MS or HRMS to confirm molecular ions and fragmentation patterns .

- Elemental analysis : Validate empirical formulas within ±0.4% error margins .

- X-ray crystallography : For crystalline derivatives, SHELX-based refinement resolves bond lengths/angles and packing motifs .

Advanced: How should researchers design experiments to evaluate the bioactivity of this compound derivatives?

Key steps include:

- In vitro assays : Screen for antimicrobial activity (MIC assays), antioxidant potential (DPPH radical scavenging), or enzyme inhibition (e.g., α-glucosidase for hypoglycemic studies) .

- Docking studies : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., bacterial enzymes or receptors) .

- Dose-response curves : Establish IC values with triplicate measurements and statistical validation (p < 0.05) .

- Control groups : Include positive controls (e.g., ascorbic acid for antioxidants) and vehicle controls to isolate compound-specific effects .

Advanced: What mechanistic insights can be gained from reaction kinetics in the synthesis of this compound?

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times (e.g., 2–18 hours for hydrazide cyclization) .

- Catalyst role : Assess the impact of bases (e.g., KCO) or acids (glacial acetic acid) on reaction rates via kinetic studies .

- Isotopic labeling : Introduce -methoxy groups to trace regioselectivity in substitution reactions .

Basic: How should researchers address stability issues during storage of this compound?

- Storage conditions : Keep under inert atmosphere (N) at −20°C in amber vials to prevent photodegradation .

- Hygroscopicity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of methoxy groups .

- Periodic analysis : Recheck purity via HPLC every 3–6 months to detect degradation products .

Advanced: Which computational methods are effective for studying non-covalent interactions of this compound with biomolecules?

- Molecular Dynamics (MD) : Simulate binding dynamics (e.g., GROMACS) to assess stability of protein-ligand complexes over 100-ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., charge transfer in enzyme inhibition) .

- Pharmacophore modeling : Identify critical functional groups (methoxy, triazole) for bioactivity using MOE or Discovery Studio .

Advanced: How can researchers identify and mitigate byproduct formation during synthesis?

- Analytical profiling : Use LC-MS to detect low-abundance byproducts (e.g., dimers or oxidation products) .

- Optimization : Adjust stoichiometry (e.g., excess methoxy precursor) or solvent polarity (switch from DMSO to EtOAc) to suppress side reactions .

- Scale-up considerations : Maintain consistent cooling rates during crystallization to avoid polymorphic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.